[(3-Chloro-4-fluorophenyl)methyl](cyclopropylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-fluorophenyl)methylamine is an organic compound with the molecular formula C11H13ClFN. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is further attached to a cyclopropylmethylamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with cyclopropylmethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-4-fluorophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation and Reduction Reactions: Products include imines, secondary amines, or alcohols.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
(3-Chloro-4-fluorophenyl)methylamine can be compared with similar compounds such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with chloro and fluoro substituents, used in antibacterial research.
Gefitinib: A compound with a similar phenyl structure, used as an anticancer drug.
Properties
Molecular Formula |
C11H13ClFN |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-cyclopropylmethanamine |
InChI |
InChI=1S/C11H13ClFN/c12-10-5-9(3-4-11(10)13)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 |
InChI Key |
JSBQNAKWQUOVPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.